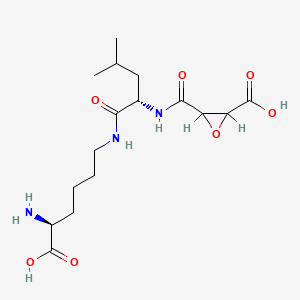

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate

Overview

Description

Synthesis Analysis

The synthesis of hydrates can vary depending on the specific compound. For instance, N-glyoxylamino acid ester derivatives were synthesized via the ring opening of N-acetylisatin using moderate conditions .Molecular Structure Analysis

The molecular structure of hydrates involves a network of water molecules forming a ‘cage’ around the guest molecule . This cage-like structure is stabilized by the guest molecule, allowing the hydrate to exist under certain pressure and temperature conditions .Chemical Reactions Analysis

The chemical reactions involving hydrates can be complex and depend on the specific hydrate. For example, the reaction enthalpy (energy storage capacity) of inorganic salt hydrates has been a challenge to characterize due to their microstructure and hygrothermal stability .Physical And Chemical Properties Analysis

The physical and chemical properties of hydrates can vary widely. For instance, the thermal conductivity of hydrates can range from 0.75 to 0.96 W/(m·K) as measured by the flat plate heat source method .Scientific Research Applications

Aging and Skin Health

- A study found that the epsilon-amino group of lysine residues in long-lived proteins undergoes oxidative deamination with age, forming carbonyl compounds like allysine. This process was particularly evident in human skin collagen, implying a potential role in aging and skin health (Sell, Strauch, Shen, & Monnier, 2007).

Enzyme Conjugation

- Research explored the use of UV/vis-quantifiable bis-aryl hydrazone bond formation for creating conjugates between α-poly-d-lysine and enzymes. This method preserved enzymatic activity, suggesting applications in enzymology and possibly drug delivery systems (Grotzky, Manaka, Kojima, & Walde, 2011).

Protein Labeling

- An orthogonal Methanosarcina barkeri MS pyrrolysyl-tRNA synthetase/tRNA(CUA) pair was found to efficiently incorporate specific L-lysine derivatives into recombinant proteins in Escherichia coli. This technique has implications for the site-specific labeling of proteins, which can be critical in biological research and therapeutic applications (Nguyen, Lusic, Neumann, Kapadnis, Deiters, & Chin, 2009).

Gas-Phase Structures of Amino Acid Complexes

- Infrared multiple-photon dissociation (IRMPD) spectroscopy was used to study the gas-phase structures of deprotonated Pb(2+)/amino acid complexes. These experiments have applications in understanding metal-amino acid interactions in various contexts, including environmental and health-related studies (Burt, Decker, Atkins, Rowsell, Peremans, & Fridgen, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[[(2S)-1-[[(5S)-5-amino-5-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O7/c1-8(2)7-10(19-14(21)11-12(26-11)16(24)25)13(20)18-6-4-3-5-9(17)15(22)23/h8-12H,3-7,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)(H,24,25)/t9-,10-,11?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGQDSFLALZVNS-JYBOHDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCC(C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936419 | |

| Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(sup 6)-(N-((3-Carboxyoxiranyl)carbonyl)-L-leucyl)-L-lysine hydrate | |

CAS RN |

160825-49-0 | |

| Record name | AM 4299 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160825490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(2-{[(3-Carboxyoxiran-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

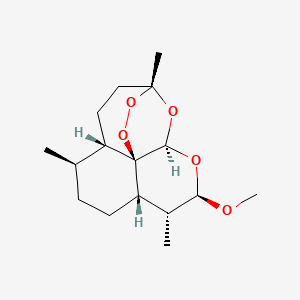

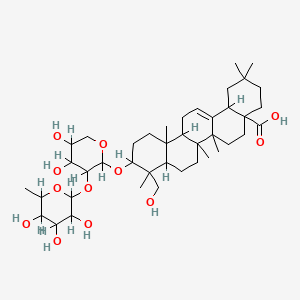

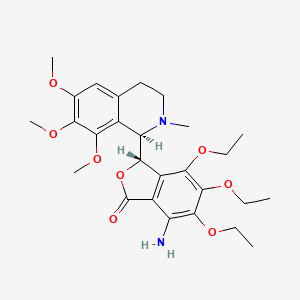

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)